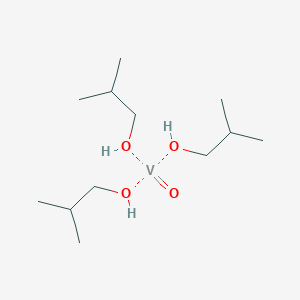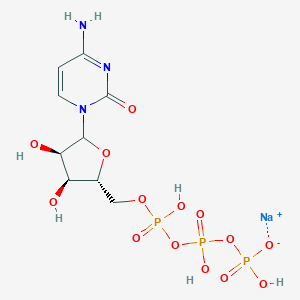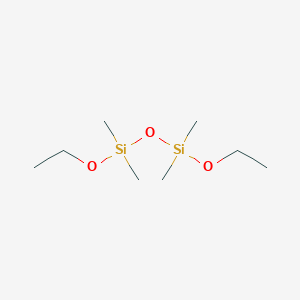
2,5,7-Trimethyl-1-benzothiophene
Descripción general
Descripción
2,5,7-Trimethyl-1-benzothiophene is an organosulfur compound with the molecular formula C11H12S. It belongs to the benzothiophene family, which is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. This compound is notable for its three methyl groups attached at the 2, 5, and 7 positions on the benzothiophene skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing benzothiophene derivatives, including 2,5,7-trimethyl-1-benzothiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic addition of sulfur atoms to arynes, followed by cyclization . Another approach involves the electrochemical promotion of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under specific electrochemical conditions .
Industrial Production Methods: Industrial production of benzothiophene derivatives often employs transition-metal-catalyzed reactions due to their efficiency and scalability. These methods typically involve the coupling of aromatic substrates with alkynes under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,7-Trimethyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
2,5,7-Trimethyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,5,7-trimethyl-1-benzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic ring system. These interactions can modulate various biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the functional groups present on the benzothiophene skeleton .
Comparación Con Compuestos Similares
- 2,3,7-Trimethyl-1-benzothiophene
- 2,5,6-Trimethyl-1-benzothiophene
- 2,4,7-Trimethyl-1-benzothiophene
Comparison: 2,5,7-Trimethyl-1-benzothiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other trimethyl-substituted benzothiophenes, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propiedades
IUPAC Name |
2,5,7-trimethyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12S/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEAISMECMOVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344952 | |
| Record name | 2,5,7-Trimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-65-8 | |
| Record name | 2,5,7-Trimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)


![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)








![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
